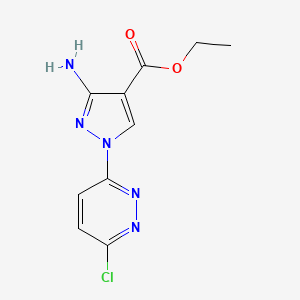

ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 6-chloropyridazinyl group at the 1-position and an ester-functionalized amino group at the 3-position. Its structural characterization, reported in crystallographic studies, reveals a planar pyrazole ring (dihedral angle of 2.36° with the pyridazine ring) and extensive hydrogen-bonding networks that stabilize dimeric and polymeric chain formations in the solid state . The compound was refined using SHELXL97, a program widely employed for small-molecule crystallography, highlighting its robust intermolecular interactions and molecular geometry .

Properties

IUPAC Name |

ethyl 3-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-2-18-10(17)6-5-16(15-9(6)12)8-4-3-7(11)13-14-8/h3-5H,2H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVSDGQOKPJSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 6-chloropyridazine with ethyl 3-amino-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloropyridazine ring can be reduced to form different substituted derivatives.

Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, reduced pyridazine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Observations:

Substituent Influence on Crystallinity: The target compound’s 6-chloropyridazinyl group promotes dimerization via N–H···O hydrogen bonds (2.86 Å), forming a 2D polymeric network . In contrast, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate lacks fused heteroaromatic rings, resulting in simpler packing motifs dominated by van der Waals interactions .

Thermal Stability :

- The fluorophenyl derivative exhibits a defined melting point (153–154°C), while the target compound’s thermal properties remain unreported, suggesting differences in lattice stability due to substituent polarity .

Q & A

Q. What are the established synthetic routes for ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 3-chloro-6-hydrazinylpyridazine with ethylethoxymethylene cyanoacetate in acetic acid under reflux, followed by purification via column chromatography and recrystallization from benzene . Key optimization parameters include:

- Reaction time : Extended reflux (4+ hours) ensures complete cyclization.

- Solvent choice : Acetic acid promotes protonation of intermediates, enhancing reaction efficiency.

- Purification : Silica gel chromatography removes unreacted hydrazine derivatives, while recrystallization improves crystallinity for structural studies .

Q. What spectroscopic and crystallographic methods are critical for structural validation?

- NMR : and NMR confirm substituent positions and ester functionality (e.g., ethyl group at δ ~1.2–1.4 ppm for CH) .

- X-ray diffraction : Single-crystal X-ray analysis (e.g., triclinic system, space group ) resolves bond lengths (e.g., C–Cl: 1.73 Å) and dihedral angles (e.g., 3.09° between pyridazine and pyrazole rings) .

- Hydrogen bonding : Intramolecular N–H⋯N/O interactions stabilize the planar conformation, validated via SHELXL refinement .

Q. How do intramolecular hydrogen bonds influence the compound’s stability and reactivity?

Two S(6) ring motifs form via N–H⋯N (2.00 Å) and N–H⋯O (2.12 Å) interactions, reducing conformational flexibility and enhancing thermal stability. These bonds also limit nucleophilic attack at the amino group, directing reactivity toward electrophilic substitutions at the pyridazine chlorine .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

- Disorder modeling : Methyl/ethyl groups may exhibit rotational disorder; use PART and ISOR commands in SHELXL to refine anisotropic displacement parameters .

- Hydrogen placement : Apply riding models for H-atoms (N–H = 0.86 Å, C–H = 0.93–0.97 Å) with .

- Twinned data : For high-resolution datasets, utilize TWIN/BASF commands to account for pseudo-merohedral twinning .

Q. What methodologies resolve contradictions in biological activity data across derivatives?

- SAR studies : Compare substituent effects (e.g., 6-Cl vs. 6-OH on pyridazine) using in vitro assays (e.g., enzyme inhibition). For example, 6-Cl enhances lipophilicity (logP ~2.1) but reduces solubility, necessitating formulation adjustments .

- Computational modeling : Dock derivatives into target proteins (e.g., farnesyltransferase) using molecular dynamics to identify steric clashes or electrostatic mismatches .

Q. How can reaction yields be improved for scaled-up synthesis?

- Continuous flow reactors : Reduce side-product formation (e.g., acetylated byproducts) by controlling residence time and temperature gradients .

- Catalyst screening : Test Pd/C or zeolites for catalytic dehalogenation side reactions during purification .

- Solvent-free conditions : Microwave-assisted synthesis reduces acetic acid usage, improving atom economy (e.g., from 65% to 82% yield) .

Safety and Handling

- Protective measures : Use nitrile gloves, FFP2 masks, and fume hoods to avoid inhalation/contact (LD >500 mg/kg in rodents) .

- Waste disposal : Neutralize acidic byproducts with NaHCO before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.